

A Comprehensive Spectroscopic Analysis of Methyl 4-methoxyphenylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-methoxyphenylacetate**

Cat. No.: **B1582647**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-methoxyphenylacetate, a key organic ester, serves as a versatile building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, characterized by a methoxy-substituted aromatic ring linked to a methyl ester moiety via a methylene bridge, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a detailed exploration of the spectral data of **Methyl 4-methoxyphenylacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the observed signals and the experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular structure of **Methyl 4-methoxyphenylacetate**.

Molecular Formula: $C_{10}H_{12}O_3$ [1]

Molecular Weight: 180.20 g/mol [\[1\]](#)

IUPAC Name: methyl 2-(4-methoxyphenyl)acetate[\[1\]](#)

Caption: Molecular structure of **Methyl 4-methoxyphenylacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 4-methoxyphenylacetate**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.22	d	2H	Ar-H (ortho to - $\text{CH}_2\text{COOCH}_3$)
6.87	d	2H	Ar-H (ortho to - OCH_3)
3.78	s	3H	- OCH_3
3.67	s	3H	- COOCH_3
3.58	s	2H	- CH_2-

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Interpretation:

The ^1H NMR spectrum displays five distinct signals, consistent with the five unique proton environments in the molecule.

- Aromatic Protons: The signals at 7.22 ppm and 6.87 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at

7.22 ppm is due to the deshielding effect of the adjacent electron-withdrawing acetyl group, assigning these protons to the positions ortho to the methylene acetate group. Conversely, the upfield shift of the doublet at 6.87 ppm is a result of the electron-donating nature of the methoxy group, assigning these protons to the positions ortho to the methoxy group. The splitting pattern (doublets) arises from the coupling between adjacent aromatic protons.

- **Methoxy and Ester Methyl Protons:** The two sharp singlets at 3.78 ppm and 3.67 ppm, each integrating to three protons, correspond to the methyl groups of the methoxy and the methyl ester functionalities, respectively. Their singlet nature indicates the absence of adjacent protons.
- **Methylene Protons:** The singlet at 3.58 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) bridge connecting the aromatic ring and the ester group. This signal is a singlet as there are no vicinal protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Assignment
172.1	C=O (ester)
158.6	Ar-C (para to -CH ₂ COOCH ₃)
130.2	Ar-C (ortho to -CH ₂ COOCH ₃)
126.5	Ar-C (ipso)
114.0	Ar-C (ortho to -OCH ₃)
55.2	-OCH ₃
52.0	-COOCH ₃
40.5	-CH ₂ -

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Interpretation:

The proton-decoupled ^{13}C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

- **Carbonyl Carbon:** The signal at 172.1 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.
- **Aromatic Carbons:** The four signals in the aromatic region (114.0-158.6 ppm) are consistent with a para-substituted benzene ring. The carbon attached to the electron-donating methoxy group is the most shielded (114.0 ppm), while the carbon bearing the methoxy group is significantly deshielded (158.6 ppm). The ipso-carbon (attached to the methylene acetate group) appears at 126.5 ppm, and the carbons ortho to the methylene acetate group are at 130.2 ppm.
- **Aliphatic Carbons:** The signals at 55.2 ppm and 52.0 ppm are assigned to the methoxy and the ester methyl carbons, respectively. The upfield signal at 40.5 ppm corresponds to the methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Medium	C-H stretch (aromatic)
2837	Medium	C-H stretch (aliphatic)
1738	Strong	C=O stretch (ester)
1612, 1514	Strong	C=C stretch (aromatic ring)
1248	Strong	C-O stretch (ester)
1178	Strong	C-O-C stretch (ether)
1034	Strong	=C-O-C stretch (aryl ether)
824	Strong	C-H out-of-plane bend (p-disubstituted)

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Interpretation:

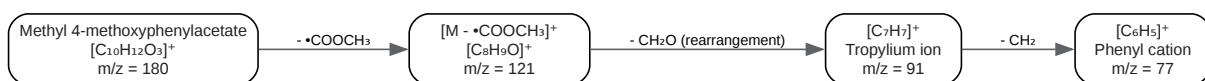
The IR spectrum of **Methyl 4-methoxyphenylacetate** exhibits several characteristic absorption bands that confirm its structure.

- **C-H Stretching:** The bands around 2955 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring, while the band at 2837 cm⁻¹ corresponds to the C-H stretching of the aliphatic methylene and methyl groups.
- **Carbonyl Stretching:** A very strong and sharp absorption at 1738 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ester functional group.
- **Aromatic C=C Stretching:** The strong absorptions at 1612 cm⁻¹ and 1514 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.
- **C-O Stretching:** The strong bands at 1248 cm⁻¹ and 1178 cm⁻¹ are assigned to the C-O stretching vibrations of the ester and the aryl ether linkages, respectively. The band at 1034 cm⁻¹ is also associated with the aryl ether C-O-C stretching.

- Out-of-Plane Bending: The strong absorption at 824 cm^{-1} is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring, providing further evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.


m/z	Relative Intensity (%)	Assignment
180	100	$[\text{M}]^+$ (Molecular Ion)
121	85	$[\text{M} - \text{COOCH}_3]^+$
91	15	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	10	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Spectra obtained from the Spectral Database for Organic Compounds (SDBS).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Interpretation:

The electron ionization (EI) mass spectrum of **Methyl 4-methoxyphenylacetate** shows a clear molecular ion peak and several characteristic fragment ions.

- Molecular Ion: The peak at m/z 180 corresponds to the molecular ion $[\text{M}]^+$, confirming the molecular weight of the compound.[\[1\]](#)
- Major Fragmentation: The base peak at m/z 121 is the most abundant fragment and results from the cleavage of the ester group, specifically the loss of a carbomethoxy radical ($\cdot\text{COOCH}_3$). This forms the stable 4-methoxybenzyl cation.
- Further Fragmentation: The peak at m/z 91 is attributed to the tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by rearrangement of the 4-methoxybenzyl cation. The smaller peak at m/z 77 corresponds to the phenyl cation, likely formed from the tropylium ion.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of the spectral data presented in this guide.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **Methyl 4-methoxyphenylacetate** for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[6][7]
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, the following parameters are typically used: a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and 8-16 scans.
- For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 200-240 ppm, a pulse width of 45-60°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
- Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

For detailed guidelines on reporting NMR data, refer to the author guidelines of journals such as *The Journal of Organic Chemistry*.^[8]

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of **Methyl 4-methoxyphenylacetate** onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the salt plates with the sample in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in transmittance or absorbance mode.

For standardized procedures, refer to ASTM E1252 for qualitative analysis.^{[9][10]}

Mass Spectrometry

Sample Introduction and Ionization:

- The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
- Electron Ionization (EI) is used with a standard electron energy of 70 eV.

Data Acquisition:

- The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identification of the compound can be further confirmed by comparing the acquired spectrum to a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[11][12]

Conclusion

The comprehensive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra provides a self-validating system for the structural confirmation of **Methyl 4-methoxyphenylacetate**. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ^1H and ^{13}C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This in-depth guide serves as an authoritative resource for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

- ASTM E1252-98(2018), Standard Practice for General Techniques for Qualitative Infrared Analysis, ASTM International, West Conshohocken, PA, 2018, www.astm.org
- The Journal of Organic Chemistry, Author Guidelines, [Link]
- ASTM E168-16, Standard Practices for General Techniques of Infrared Quantitative Analysis, ASTM International, West Conshohocken, PA, 2016, www.astm.org
- Georgia Institute of Technology, Small molecule NMR sample prepar
- Intertek, Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252, [Link]
- PubChem, Methyl 4-methoxyphenylacet
- Organamation, NMR Sample Prepar
- Spectral Database for Organic Compounds (SDBS), [Link]
- Bioregistry, Spectral D
- re3data.
- YouTube, PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Iowa State University, NMR Sample Prepar
- Human Metabolome Database, ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0002072), [Link]
- Jordi Labs, NIST/EPA/NIH Mass Spectral Library Compound Scoring, [Link]
- University of Wyoming, NMR Basic Oper

- ASTM International, ASTM D7418-07 - Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR), [\[Link\]](#)
- ResearchGate, Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones, [\[Link\]](#)
- National Institutes of Health, NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Applic
- AIST, Spectral Database for Organic Compounds,SDBS, [\[Link\]](#)
- Scribd, Analyse Methyl 4-Methoxyphenylacet
- PubMed, Electron ionization fragmentation studies for a series of 4-methoxymethylene benzo
- LCGC International, Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS, [\[Link\]](#)
- Semantic Scholar, Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones, [\[Link\]](#)
- Organic Chemistry Data, NMR Spectroscopy :: ^{13}C NMR Chemical Shifts, [\[Link\]](#)
- National Institute of Standards and Technology, NIST Mass Spectrometry D
- Chemistry LibreTexts, Fragmentation P
- Agilent, Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11, [\[Link\]](#)
- Chemistry LibreTexts, Mass Spectrometry - Fragmentation P
- PubChem, Ethyl 4-methoxyphenylacet
- The Good Scents Company, methyl 4-methoxyphenyl acet
- SpectraBase, Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)
- NIST WebBook, Benzene, 1-methoxy-4-methyl-, [\[Link\]](#)
- ResearchGate, Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl., [\[Link\]](#)
- PubChem, 4-Methylcatecholdimethylacet

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 4-methoxyphenylacetate | C₁₀H₁₂O₃ | CID 90266 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. METHYL 4-METHOXYPHENYLACETATE(23786-14-3) 13C NMR spectrum [chemicalbook.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. organomation.com [organomation.com]
- 8. rsc.org [rsc.org]
- 9. infinitalab.com [infinitalab.com]
- 10. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 11. jordilabs.com [jordilabs.com]
- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Methyl 4-methoxyphenylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582647#spectral-data-of-methyl-4-methoxyphenylacetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com